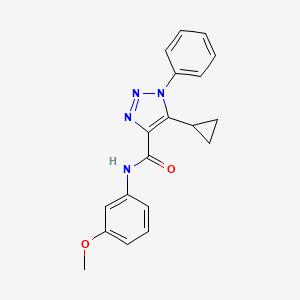
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide" is a member of the 1H-1,2,3-triazole-4-carboxamide family, which is known for its potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their anticancer and anti-inflammatory activities, as well as their molecular structures .
Synthesis Analysis
The synthesis of related triazole carboxamide compounds typically involves multi-step reactions such as the Dimroth reaction followed by amidation . These processes yield various triazole derivatives that are then screened for biological activities. For instance, the synthesis of a similar compound, "5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," was achieved through such a two-step synthesis for the purpose of anticancer activity screening .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the orientation of the cyclopropyl and phenyl rings in relation to the triazole ring. For example, in one of the studied compounds, the cyclopropyl ring is almost perpendicular to the benzene ring, with a dihedral angle of 87.9°, and the triazole ring is at a 55.6° angle to the cyclopropyl ring . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.
Chemical Reactions Analysis
Triazole carboxamides can undergo various chemical reactions, including hydrogen bonding and interactions with enzymes. For instance, the anti-inflammatory activity of triazole carboxamides is often evaluated through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process . The binding modes of these compounds to the enzymes can be predicted using molecular docking studies, providing insights into their potential as anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular geometry and intermolecular interactions. For example, the crystal structure analysis of "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" and "methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate" reveals how hydrogen bonding and other interactions lead to the formation of supramolecular chains in the solid state . These properties are essential for understanding the compound's stability, reactivity, and suitability for pharmaceutical formulations.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related triazole compounds often involves multi-step processes including cycloaddition reactions, condensation, and nucleophilic substitution, aiming to explore the structural and electronic influences on their biological activities. For example, a two-step synthesis involving the click Dimroth reaction led to the creation of a triazole compound with subsequent acid amidation, showcasing the compound's extended structure interconnected by hydrogen bonds (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Biological Activities and Applications
Compounds with the triazole core structure have been explored for their antiproliferative, antimicrobial, and enzyme inhibition activities, suggesting potential applications in cancer therapy, infection control, and disease management. For instance, certain triazole derivatives exhibited significant inhibitory activity against cancer cell lines, indicating their potential as anticancer agents (J. Lu et al., 2021). Another study synthesized derivatives that were evaluated for anticancer activity against breast cancer cell lines, with some showing promising cytotoxicity (Ravindra R. Shinde et al., 2022).
In the context of enzyme inhibition, triazole derivatives have been investigated for their potential to control diseases like Alzheimer's and diabetes through enzyme inhibition mechanisms (M. Saleem et al., 2018). This underscores the versatility of triazole-based compounds in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-9-5-6-14(12-16)20-19(24)17-18(13-10-11-13)23(22-21-17)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXIXZAKAIZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)
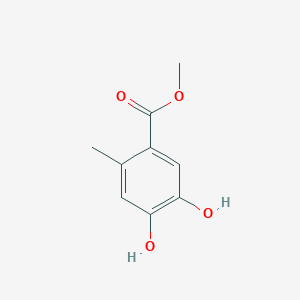
![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)
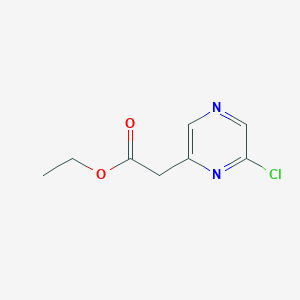
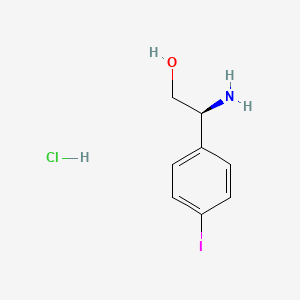
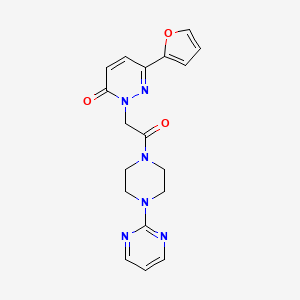
![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)
![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)
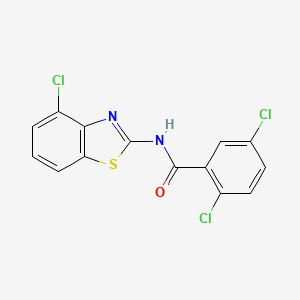
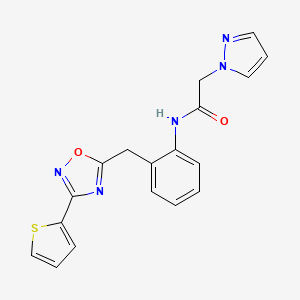
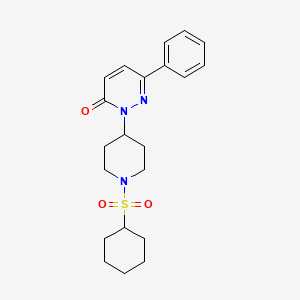
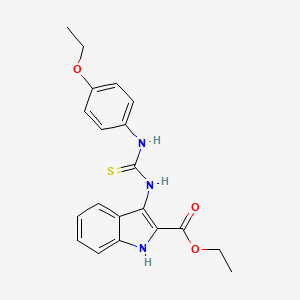
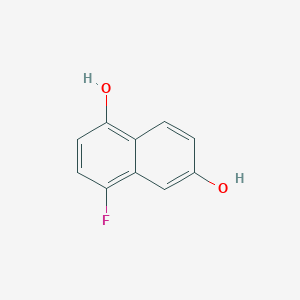
![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)